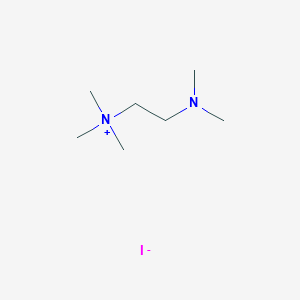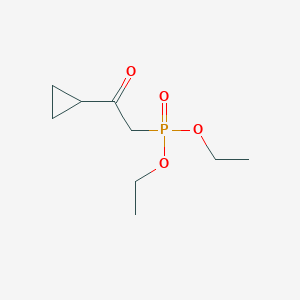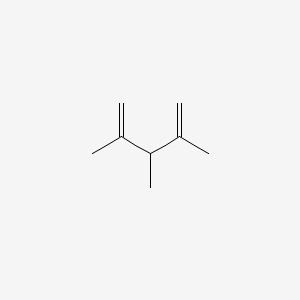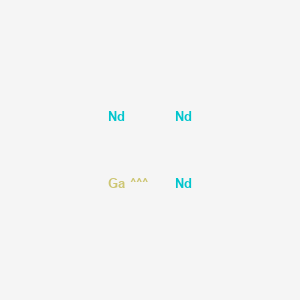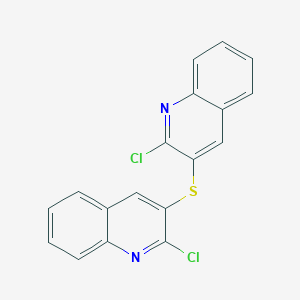
Quinoline, 3,3'-thiobis[2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 3,3’-thiobis[2-chloro-] is a compound that belongs to the quinoline family, which are aromatic compounds consisting of a benzene ring fused with a pyridine heterocyclic system . This compound is known for its unique structure, which includes a thiobis linkage and chloro substituents, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 3,3’-thiobis[2-chloro-], often involves classical methods such as the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent . Another common method is the Vilsmeier-Haack reaction, which involves the reaction of acetanilide with a Vilsmeier reagent prepared from thionyl chloride or phosphorus oxychloride and N,N-dimethylformamide .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale application of these synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of transition metal catalysts and green chemistry approaches, such as ionic liquids and ultrasound irradiation, are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3,3’-thiobis[2-chloro-] undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Quinoline, 3,3’-thiobis[2-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Applied in the development of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with DNA and enzymes. For instance, quinolines can inhibit DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in their antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core but differs in the functional groups attached.
Quinolone: Another quinoline derivative known for its antibacterial properties.
Uniqueness
Quinoline, 3,3’-thiobis[2-chloro-] is unique due to its thiobis linkage and chloro substituents, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
68844-43-9 |
|---|---|
Molecular Formula |
C18H10Cl2N2S |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-chloro-3-(2-chloroquinolin-3-yl)sulfanylquinoline |
InChI |
InChI=1S/C18H10Cl2N2S/c19-17-15(9-11-5-1-3-7-13(11)21-17)23-16-10-12-6-2-4-8-14(12)22-18(16)20/h1-10H |
InChI Key |
RFKCKWRWLQHLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)SC3=CC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


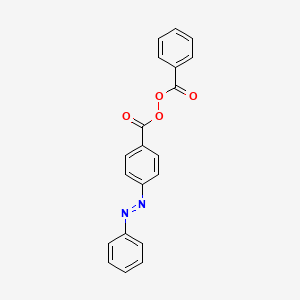
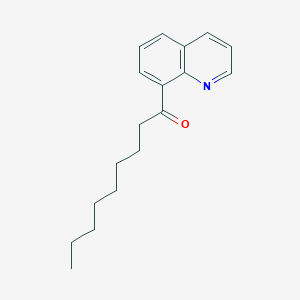

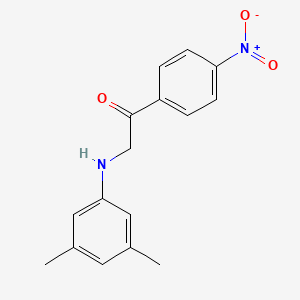
![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)

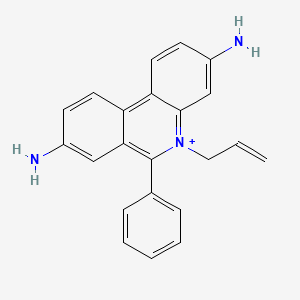
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
![Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-](/img/structure/B14468018.png)
